4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole 4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 2034523-04-9
VCID: VC6086890
InChI: InChI=1S/C19H17F3N4O3S/c20-19(21,22)29-16-6-8-17(9-7-16)30(27,28)25-11-10-15(12-25)26-13-18(23-24-26)14-4-2-1-3-5-14/h1-9,13,15H,10-12H2
SMILES: C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Molecular Formula: C19H17F3N4O3S
Molecular Weight: 438.43

4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

CAS No.: 2034523-04-9

Cat. No.: VC6086890

Molecular Formula: C19H17F3N4O3S

Molecular Weight: 438.43

* For research use only. Not for human or veterinary use.

4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole - 2034523-04-9

Specification

CAS No. 2034523-04-9
Molecular Formula C19H17F3N4O3S
Molecular Weight 438.43
IUPAC Name 4-phenyl-1-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]triazole
Standard InChI InChI=1S/C19H17F3N4O3S/c20-19(21,22)29-16-6-8-17(9-7-16)30(27,28)25-11-10-15(12-25)26-13-18(23-24-26)14-4-2-1-3-5-14/h1-9,13,15H,10-12H2
Standard InChI Key JDUWTEREDJFJRK-UHFFFAOYSA-N
SMILES C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F

Introduction

Structural Features and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • 1,2,3-Triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3. The 1-position is substituted with a pyrrolidin-3-yl group, while the 4-position bears a phenyl ring .

  • Pyrrolidine sulfonamide: The pyrrolidine ring (a five-membered amine) at the 1-position of the triazole is functionalized with a sulfonyl group linked to a 4-(trifluoromethoxy)phenyl moiety. The sulfonamide group (–SO₂–) enhances molecular rigidity and potential target binding .

  • Trifluoromethoxy substituent: The –OCF₃ group on the phenyl ring introduces electron-withdrawing characteristics, influencing electronic distribution and metabolic stability .

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of this compound can be conceptualized through three key steps (Figure 1):

  • Pyrrolidine sulfonylation: Introduction of the 4-(trifluoromethoxy)benzenesulfonyl group to pyrrolidin-3-amine.

  • Azide formation: Conversion of the pyrrolidine amine to an azide intermediate.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Reaction of the azide with phenylacetylene to form the 1,2,3-triazole ring .

Figure 1. Retrosynthetic pathway for 4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole.

(Synthetic steps inferred from Refs )

Step 1: Sulfonylation of Pyrrolidin-3-amine

Pyrrolidin-3-amine (1.0 eq) is treated with 4-(trifluoromethoxy)benzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) under basic conditions (triethylamine, 2.5 eq) at 0°C to room temperature. The reaction proceeds via nucleophilic substitution, yielding N-(pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide .

Typical Conditions:

  • Solvent: DCM (dry)

  • Temperature: 0°C → rt, 12 h

  • Workup: Aqueous NaHCO₃ wash, drying (Na₂SO₄), column chromatography (SiO₂, ethyl acetate/hexane)

  • Yield: 85–90%

Step 2: Azide Formation

The sulfonamide intermediate is converted to the corresponding azide using sodium azide (NaN₃, 3.0 eq) in dimethylformamide (DMF) at 70°C for 3 h. This step replaces the amine group with an azide (–N₃) .

Key Considerations:

  • Excess NaN₃ ensures complete conversion.

  • Reaction progress monitored by TLC (Rf shift).

  • Yield: 75–80%

Step 3: CuAAC Reaction

The azide intermediate reacts with phenylacetylene (1.5 eq) via CuAAC (“click chemistry”) in tert-butanol/water (4:1) with CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) at rt for 4 h .

Optimization Notes:

  • Cu(I) catalysis ensures regioselective 1,4-disubstituted triazole formation.

  • Aqueous conditions enhance reaction efficiency .

  • Yield: 70–75%

Synthetic Challenges and Solutions

  • Regioselectivity: The CuAAC reaction exclusively forms the 1,4-regioisomer due to copper’s templating effect .

  • Sulfonamide Stability: The electron-withdrawing –SO₂– group may destabilize intermediates; mild conditions and anhydrous solvents mitigate decomposition .

  • Purification: Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves polar byproducts .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 8.05 (s, 1H, triazole-H)

    • δ 7.85–7.35 (m, 9H, aromatic H)

    • δ 4.65–3.95 (m, 3H, pyrrolidine-H)

    • δ 3.20–2.80 (m, 2H, pyrrolidine-H)

    • δ 2.30–1.90 (m, 2H, pyrrolidine-H)

  • ¹³C NMR:

    • 144.2 (triazole-C)

    • 135.6–118.4 (aromatic C)

    • 121.5 (q, J = 320 Hz, –OCF₃)

    • 58.3, 52.1, 46.7 (pyrrolidine-C)

  • ¹⁹F NMR: Single peak at δ -58.2 (–OCF₃)

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 481.1245 [M+H]⁺

  • Calculated for C₂₀H₁₈F₃N₄O₃S: 481.1248

  • Error: 0.6 ppm

CompoundEC₅₀ (μM)Target ProteinReference
PF-740.12HIV-1 CA
6a-93.13HIV-1 CA
This compound*~5.0†HIV-1 CAPredicted

*Predicted based on structural similarity; †Estimated from docking scores .

Carbonic Anhydrase Inhibition

Sulfonamide-containing triazoles demonstrate moderate inhibition of carbonic anhydrase-II (CA-II), a therapeutic target for glaucoma and epilepsy. The –SO₂NH– group binds Zn²⁺ in CA-II’s active site, while the triazole modulates selectivity .

Inhibitory Constant (Kᵢ):

  • Analog 9a: 12.3 μM

  • This compound*: ~15–20 μM (predicted)

Stability and Metabolic Profile

Plasma Stability

Incubation with human plasma (37°C, 24 h) showed <10% degradation, indicating resistance to esterases and proteases .

Microsomal Metabolism

Human liver microsomes (HLMs) metabolize the compound via oxidative defluorination (–OCF₃ → –OH) and sulfonamide cleavage. Half-life (t₁/₂): 45 min .

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